N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction using an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
- 4-(furan-3-yl)piperazine-1-carboxamide
- N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperidine-1-carboxamide
Uniqueness
N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide is unique due to the presence of both the dimethoxyphenyl and furan groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(furan-3-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N3O4/c1-22-15-4-3-13(11-16(15)23-2)18-17(21)20-8-6-19(7-9-20)14-5-10-24-12-14/h3-5,10-12H,6-9H2,1-2H3,(H,18,21) |
InChI Key |
JPFYDAMHPXPEFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=COC=C3)OC |
Origin of Product |
United States |
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